molecular formula C17H14O4 B2784664 4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one

4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B2784664
M. Wt: 282.29 g/mol
InChI Key: VNVLPLZRLNYOQH-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one (CAS: 307550-03-4) is a synthetic benzo[c]chromenone derivative characterized by a methyl group at position 4 and a 2-oxopropoxy substituent at position 3. Its molecular formula is C₁₇H₁₈O₄, with a molecular weight of 286.32 g/mol . The compound is part of a broader class of 6H-benzo[c]chromen-6-one derivatives, which are studied for their bioactivity, including cholinesterase and phosphodiesterase (PDE) inhibition . The 2-oxopropoxy group introduces a ketone functionality, distinguishing it from simpler alkoxy or aryloxy analogs, which may influence its electronic properties and binding interactions with biological targets .

Properties

IUPAC Name

4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10(18)9-20-15-8-7-13-12-5-3-4-6-14(12)17(19)21-16(13)11(15)2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVLPLZRLNYOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzo[c]chromen-6-one family. This compound has garnered attention due to its diverse biological activities, which include potential anticancer, antimicrobial, and anti-inflammatory properties. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H18O4
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 307550-03-4

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies show that similar derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values ranging from 1.54 µM to 4.52 µM, demonstrating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .

Mechanism of Action :
The anticancer effects are attributed to:

  • Inhibition of cell cycle progression : Compounds induce apoptosis through pathways involving Bax and Bcl-2 proteins.
  • EGFR inhibition : Targeting the epidermal growth factor receptor (EGFR) pathway has been shown to reduce tumor growth in various models .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that derivatives of benzo[c]chromen-6-one can exhibit activity against various bacterial strains, although specific data on this compound remains limited. The general mechanism involves disrupting bacterial cell wall synthesis and protein function.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of benzo[c]chromen derivatives, including this compound, for their ability to inhibit cancer cell growth. The results indicated that these compounds could significantly reduce cell viability in vitro, with promising results in animal models as well .

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
4-Methyl...HepG21.54
4-Methyl...HCT1162.38

Study 2: Antimicrobial Effects

In another investigation focusing on the antimicrobial properties of chromenone derivatives, it was found that certain structural modifications enhanced activity against Gram-positive bacteria. Although specific data for the target compound is still emerging, these findings suggest a potential pathway for developing new antibiotics based on this chemical scaffold.

Future Directions

The ongoing research into the biological activities of this compound suggests several promising avenues:

  • Further Optimization : Structural modifications could enhance potency and selectivity.
  • Mechanistic Studies : Detailed investigations into the molecular targets and pathways involved in its biological effects.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can exhibit enhanced properties or activities. The compound can be synthesized through esterification reactions involving benzochromenone and appropriate alcohols under specific conditions, yielding high-purity products suitable for further chemical transformations .

Biological Applications

Anticancer Properties
Research indicates that derivatives of benzo[c]chromen have significant anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation, particularly through mechanisms involving estrogen receptor modulation. This property is particularly relevant for breast cancer treatment, where the compound may act as a selective estrogen receptor modulator (SERM) .

Mechanism of Action
The mechanism of action involves binding to estrogen receptors, which can lead to inhibition of tumor growth. Studies have shown that compounds with similar structures can effectively modulate estrogen receptor activity, making them promising candidates for cancer therapies .

Medicinal Applications

Anti-inflammatory and Antioxidant Effects
In addition to its anticancer properties, this compound is being investigated for its anti-inflammatory and antioxidant effects. These properties are crucial in developing treatments for various inflammatory diseases and oxidative stress-related conditions .

Industrial Applications

Development of Specialty Chemicals
The compound is also utilized in the development of dyes, pigments, and other specialty chemicals. Its unique chromophoric structure allows it to be employed in various industrial applications where color stability and chemical reactivity are essential .

Table 1: Comparison of Biological Activities of Benzo[c]chromen Derivatives

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer activityEstrogen receptor inhibition
8-Methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)Enhanced anticancer propertiesIncreased solubility and bioavailability
3-Ethoxy-2-hexyl-6H-benzo[c]chromen-6-oneAntimicrobial activityBroad spectrum activity

Table 2: Synthesis Methods Overview

MethodStarting MaterialsYield (%)Notes
EsterificationBenzochromenone + 1-methyl-2-oxopropanolHighRequires reflux conditions
Pd-catalyzed cyclizationBiaryl-2-carboxylic acidsGoodLimited to electron-rich substrates
Cu-catalyzed reactionsBiaryl-2-carboxylic acidsModerateLess efficient with electron-withdrawing groups

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Breast Cancer Treatment : A study demonstrated that this compound effectively inhibited the growth of estrogen-dependent breast cancer cells through selective modulation of estrogen receptors .
  • Anti-inflammatory Research : Another investigation revealed that derivatives exhibited significant anti-inflammatory effects in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases .
  • Industrial Use in Dyes : The compound's unique chromophoric structure has been explored for use in developing stable and vibrant dyes, showcasing its versatility beyond medicinal applications .

Comparison with Similar Compounds

Key structural differences :

Substituent Complexity: The 2-oxopropoxy group in the target compound introduces a ketone, enhancing polarity compared to non-oxygenated alkyl chains (e.g., 3-propoxy, 3-pentyloxy) .

Synthetic Yields : Derivatives with shorter alkyl chains (e.g., 3-propoxy, 1d ) achieve higher yields (83%) than longer chains (e.g., 3-pentyloxy, 1g : 56%) due to steric hindrance . The 2-oxopropoxy group’s synthesis may require optimized conditions to balance reactivity and stability.

Cholinesterase Inhibition
  • Derivatives like 3-butoxy-6H-benzo[c]chromen-6-one (1f) and 3-(tetrahydro-2H-pyran-4-yl)methoxy analogs exhibit acetylcholinesterase (AChE) inhibition comparable to rivastigmine (IC₅₀ ~3–10 µM) . The 2-oxopropoxy group’s ketone may enhance hydrogen bonding with AChE’s catalytic site, but direct data for the target compound are lacking.
  • Hydroxyl groups at positions 3 and 8 (e.g., in ERβ-selective agonists) are critical for binding, suggesting that the target compound’s ketone might substitute for hydroxyl interactions in certain targets .
Phosphodiesterase 2 (PDE2) Inhibition
  • Alkoxy derivatives with 4–5 carbon chains (e.g., 1f: IC₅₀ = 3.67 µM) show optimal PDE2 inhibition, attributed to hydrophobic interactions with the enzyme’s active site .
Selectivity for Estrogen Receptors (ERβ)
  • 3,8-Dihydroxy derivatives exhibit >100-fold selectivity for ERβ over ERα due to hydrogen bonding with key residues .
Physicochemical Properties
Compound Substituent at C3 Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL)
4-Methyl-3-(2-oxopropoxy)-6H-Benzo[c]chromen-6-one 2-oxopropoxy 286.32 2.1 ~20 (DMSO)
3-Propoxy-6H-Benzo[c]chromen-6-one (1d ) Propoxy 254.28 3.5 ~10 (DMSO)
3-(2-Oxo-2-phenylethoxy)-6H-Benzo[c]chromen-6-one 2-oxo-2-phenylethoxy 344.36 3.8 <5 (DMSO)
3,8-Dihydroxy-6H-Benzo[c]chromen-6-one Hydroxy 242.22 1.2 ~50 (Water)

Key observations :

  • Longer alkyl chains (e.g., pentyloxy) increase LogP, favoring membrane permeability but reducing solubility .

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